
2-Hydroxyflavanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxyflavanone is a flavanone, a subclass of flavonoids, which are naturally occurring compounds found in various plants. This compound is predominantly present in the peels and seeds of citrus fruits and the leaves, stems, and roots of several other plants . Flavonoids, including this compound, are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions: 2-Hydroxyflavanone can be synthesized through various methods. One common approach involves the cyclization of 2’-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization . This method involves the use of oxidants and additives to achieve the desired product. Another method includes the use of flavanone 2-hydroxylase (F2H) to convert flavanones into 2-hydroxyflavanones .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as citrus peels, followed by purification processes. The extraction process may involve the use of solvents like methanol or ethanol, and the purification is often achieved through chromatographic techniques .
化学反应分析
Types of Reactions: 2-Hydroxyflavanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form flavones through oxidative cyclization.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Palladium (II) catalysts and oxidants are commonly used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Strong acids or bases, such as hydrochloric acid or sodium hydroxide, are used.
Major Products Formed:
Oxidation: Flavones.
Reduction: Precursor flavanones.
Substitution: Various substituted flavanones depending on the reagents used.
科学研究应用
作用机制
2-Hydroxyflavanone is part of a group of hydroxyflavanones, which include:
- 4-Hydroxyflavanone
- 6-Hydroxyflavanone
- 7-Hydroxyflavanone
Uniqueness: this compound is unique due to its specific molecular interactions and biological activities. It has shown distinct anticancer properties by targeting specific molecular pathways, such as the STAT3 pathway and Ral-interacting protein Rlip .
相似化合物的比较
- 4-Hydroxyflavanone: Known for its antioxidant properties.
- 6-Hydroxyflavanone: Exhibits anti-inflammatory activities.
- 7-Hydroxyflavanone: Has been studied for its potential neuroprotective effects .
属性
分子式 |
C15H12O3 |
|---|---|
分子量 |
240.25 g/mol |
IUPAC 名称 |
2-hydroxy-2-phenyl-3H-chromen-4-one |
InChI |
InChI=1S/C15H12O3/c16-13-10-15(17,11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-9,17H,10H2 |
InChI 键 |
ABFVFIZSXKRBRL-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)C2=CC=CC=C2OC1(C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


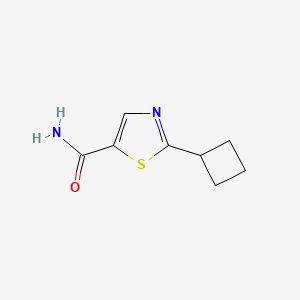
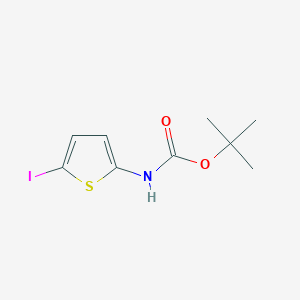
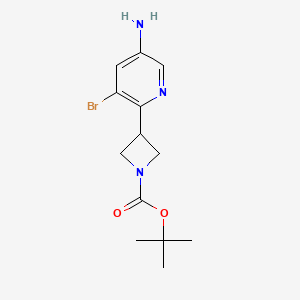
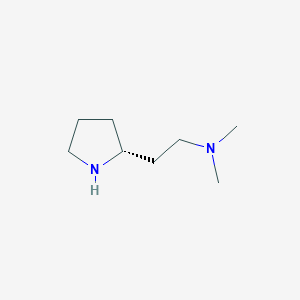
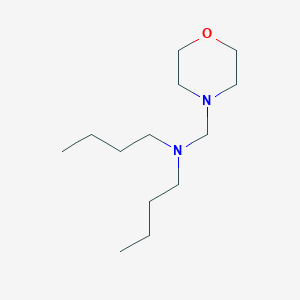
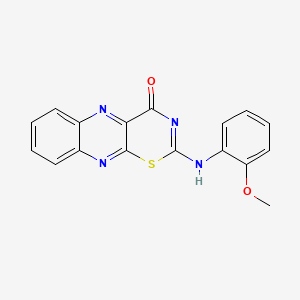
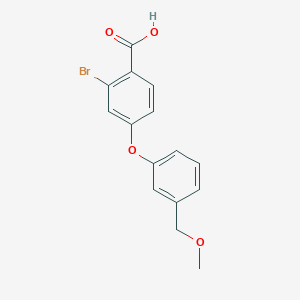
![2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13135307.png)

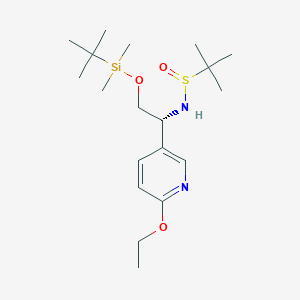

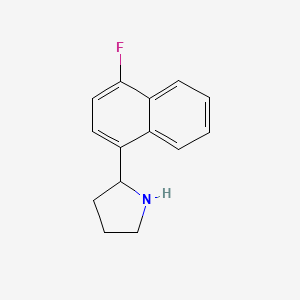
![3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[2-(methylamino)imidazol-1-yl]methyl]thiophene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13135346.png)
![1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole](/img/structure/B13135357.png)
